molecular formula C16H15NO5S B2408688 (2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate CAS No. 957481-12-8

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate

Cat. No. B2408688
CAS RN: 957481-12-8
M. Wt: 333.36
InChI Key: MHGVIMPHYXCORW-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane” is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 . It is used as a reactant in studying the efficient purification of potential mutagenic impurities in the synthesis of drug substances .


Synthesis Analysis

This compound can be synthesized in a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide via a 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole intermediate .


Molecular Structure Analysis

The molecular structure of this compound has been studied using multinuclear NMR (1H-, 13C- and 15N-) in solution and in the solid state . The molecular conformation around the single bond connecting the two aromatic systems has been established through X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 353.9±30.0 °C and its density is predicted to be 1.24±0.1 g/cm3 .

Scientific Research Applications

Intramolecular Interactions and Molecular Structures

Research on similar compounds, such as those exhibiting S(II)⋯O(carbonyl) or S(II)⋯O—(nitro) close contacts, helps in understanding the intramolecular interactions and molecular structures that could be relevant to "(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate". These studies provide valuable information on the planar, equatorial, and skew conformations affected by steric and conjugative effects, and sulfur-oxygen interactions, which are significant in determining the stability and reactivity of such compounds (Kucsman et al., 1984).

Analytical Applications

The nitration of aromatic compounds, such as the study involving 2,4-dimethylphenol, highlights the potential use of nitrophenyl derivatives in analytical chemistry, particularly in nitrate determination through gas chromatography. This demonstrates the reactive nature of such compounds and their utility in developing analytical methods for environmental and chemical analyses (Englmaier, 1983).

Biochemical Interactions

The study of phenol derivatives, including nitrophenyl compounds, in inhibiting human cytosolic carbonic anhydrase isozymes, suggests potential biochemical or medical applications. These compounds serve as leads for designing inhibitors targeting specific enzyme isoforms, providing a pathway for therapeutic agent development (Şentürk et al., 2009).

Catalytic and Synthetic Applications

Studies on the catalysis of hydrolysis reactions by imidazoles with proximate carboxylate groups, using substrates similar to nitrophenyl acetates, shed light on the potential catalytic applications of such compounds. These findings can be applied in the synthesis and design of new chemical reactions, enhancing efficiency and selectivity in organic synthesis (Bowden & Brownhill, 1997).

Safety and Hazards

The safety symbols for this compound include GHS07, and the hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

As this compound is used in studying the purification of potential mutagenic impurities in drug synthesis , future research might focus on optimizing this process and exploring other potential applications.

properties

IUPAC Name

(2,5-dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-11-7-8-12(2)14(9-11)22-16(18)10-23(21)15-6-4-3-5-13(15)17(19)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGVIMPHYXCORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylphenyl) 2-(2-nitrophenyl)sulfinylacetate

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